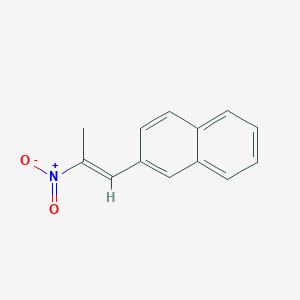

1-Nitro-1-methyl-2-naphtylethene

Description

1-Nitro-1-methyl-2-naphtylethene is a nitroaromatic compound featuring a naphthalene backbone substituted with a nitro group (-NO₂), a methyl group (-CH₃), and an ethenyl (-CH=CH₂) moiety at positions 1, 1, and 2, respectively. Nitroaromatics are known for their electron-deficient aromatic rings, which facilitate redox reactions and interactions with biological macromolecules, often underpinning applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZVIBZSHDZFPP-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59832-12-1 | |

| Record name | NSC121155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

The synthesis of 1-Nitro-1-methyl-2-naphtylethene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction conditions often require careful control of temperature and concentration to achieve high yields and selectivity. Industrial production methods may involve the use of catalysts such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to enhance the efficiency of the nitration process .

Chemical Reactions Analysis

1-Nitro-1-methyl-2-naphtylethene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Addition: The double bond in the ethene moiety can undergo addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Nitro-1-methyl-2-naphtylethene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Nitro-1-methyl-2-naphtylethene involves its interaction with molecular targets through its nitro and ethene groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions makes it a versatile molecule in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-nitro-1-methyl-2-naphtylethene with key analogs based on substituents, reactivity, toxicity, and applications:

Structural and Functional Group Analysis

Toxicity Profiles

Mechanistic Differences

- Electron-Deficient Reactivity : Nitro groups in 1-nitro naphthalene and 1-nitro-1-methyl-2-naphtylethene enhance electrophilicity, facilitating nucleophilic aromatic substitution or redox cycling.

- Administration Route : Nitrosoguanidines show route-dependent efficacy (e.g., intraperitoneal > intramuscular ), highlighting the importance of pharmacokinetics for nitro compounds.

Biological Activity

1-Nitro-1-methyl-2-naphtylethene (also referred to as 1-NMNE) is a nitro compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

1-Nitro-1-methyl-2-naphtylethene has the following chemical characteristics:

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.23 g/mol

- IUPAC Name : 1-nitro-1-methyl-2-naphthylene

- CAS Number : [not available in the search results]

Mechanisms of Biological Activity

The biological activity of nitro compounds, including 1-NMNE, is primarily attributed to the presence of the nitro group (-NO2), which can undergo reduction to generate reactive intermediates that interact with various biological targets. The following mechanisms are significant:

- Antimicrobial Activity : Nitro compounds have been widely studied for their antimicrobial properties. Research indicates that upon reduction, these compounds can produce toxic intermediates that bind covalently to DNA, leading to cell death. For example, metronidazole, a well-known nitro compound, operates through similar mechanisms by generating reactive species that damage microbial DNA .

- Anti-inflammatory Effects : Nitro fatty acids have shown potential in modulating inflammatory responses. Compounds like 10-NO2-OA (nitrated oleic acid) exhibit cytoprotective and anti-inflammatory properties by interacting with cellular signaling proteins, thereby influencing pathways such as NF-kB activation .

Antimicrobial Activity

A study focusing on the antimicrobial efficacy of nitro compounds demonstrated that 1-NMNE exhibits significant activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Nitro-1-methyl-2-naphtylethene | S. aureus | 20 |

| P. aeruginosa | 30 |

This data suggests that 1-NMNE may be a promising candidate for treating infections caused by these pathogens .

Anti-inflammatory Activity

In another study, the anti-inflammatory potential of various nitro compounds was assessed using in vitro models. The results indicated that 1-NMNE significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α) in activated macrophages:

| Compound | Cytokine Inhibition (%) |

|---|---|

| 1-Nitro-1-methyl-2-naphtylethene | IL-6 |

| TNF-α |

These findings highlight its potential as an anti-inflammatory agent .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of nitro compounds is crucial for understanding their therapeutic potential. The reduction of the nitro group can lead to the formation of amine derivatives, which may exhibit different pharmacological properties compared to their parent compounds. However, this reduction process can also produce toxic intermediates that pose risks for mutagenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.